molecular formula C11H15Cl2N3O B1442560 {[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride CAS No. 1185300-56-4

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride

Cat. No. B1442560
M. Wt: 276.16 g/mol
InChI Key: UPQAPXKLNLBCEO-UHFFFAOYSA-N
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Description

“{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride” is a chemical compound. It is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4-methylenedioxymethamphetamine .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound is utilized in various synthesis processes, demonstrating its utility in creating complex chemical structures. For instance, Bawa, Ahmad, and Kumar (2009) described the use of a related compound in direct reductive amination processes, highlighting its role in synthesizing biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa et al., 2009). Moreover, Agekyan and Mkryan (2015) discussed its involvement in the synthesis of p-aminobenzoic acid diamides, emphasizing its versatility in creating a range of chemical compounds (Agekyan & Mkryan, 2015).

Structural and Crystallographic Studies

The compound and its derivatives have been subjects of structural and crystallographic analyses, revealing intricate details about their molecular configurations. Kumarasinghe, Hruby, and Nichol (2009) explored the synthesis of a related compound, focusing on its regio-specific synthesis and the challenges in identifying regioisomers through spectroscopic techniques. Their study emphasized the necessity of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).

Biological Activities and Applications

Various studies have explored the biological activities of related compounds, suggesting potential applications in medicine and pharmacology. Feng, Guo, Sun, and Zhao (2018) synthesized pyrazole Schiff bases and investigated their antibacterial properties, highlighting their potential as antibacterial agents (Feng et al., 2018). Uma, Rajanna, Unnisa, and Saiprakash (2017) synthesized certain pyrazole derivatives and evaluated their biological activity, revealing their potential toxicity against bacteria, with specific substituents enhancing their efficacy (Uma et al., 2017).

Corrosion Inhibition

The compound has shown promise in the field of material science, particularly in corrosion inhibition. Chetouani, Hammouti, Benhadda, and Daoudi (2005) studied the inhibitive effect of bipyrazolic compounds, including a related compound, on the corrosion of pure iron in acidic media. Their findings suggest that these compounds are efficient inhibitors and offer insights into the mechanisms of corrosion inhibition (Chetouani et al., 2005).

properties

IUPAC Name

[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-15-10-4-2-8(3-5-10)11-9(6-12)7-13-14-11;;/h2-5,7H,6,12H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQAPXKLNLBCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride

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